2,6-Diethyl-4-methylaniline
Overview
Description
2,6-Diethyl-4-methylaniline (DEMA) is a chemical compound with the molecular formula C11H17N and a molecular weight of 163.26 . It is a liquid at room temperature and has a light yellow to orange color . DEMA is used as an intermediate for chemical synthesis .
Molecular Structure Analysis
The molecular structure of 2,6-Diethyl-4-methylaniline consists of a benzene ring substituted with two ethyl groups at the 2 and 6 positions and a methyl group at the 4 position . The nitrogen atom is attached to the benzene ring .Physical And Chemical Properties Analysis
2,6-Diethyl-4-methylaniline has a boiling point of 113-115 °C (under a pressure of 4.5 Torr), a density of 0.940±0.06 g/cm3, and a refractive index of 1.54 . It is soluble in water at 570mg/L at 20℃ .Scientific Research Applications
Application 1: Methylation of Anilines
- Scientific Field : Organic Chemistry, Catalysis .
- Summary of the Application : 2,6-Diethyl-4-methylaniline is used as a reagent in the methylation of anilines, a process catalyzed by cyclometalated ruthenium complexes . This process is important in organic synthesis, particularly for the synthesis of bio-active compounds in the pharmaceutical industry .
- Methods of Application or Experimental Procedures : The methylation process involves a hydrogen autotransfer procedure that proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) . The alcohol (methanol in this case) is dehydrogenated in a first reaction step, which leads to the formation of a more reactive aldehyde or ketone that can then undergo reactions like aldol condensation or imine formation . In the final step of the reaction sequence, the hydrogen abstracted in the first step is used to hydrogenate the intermediate product resulting in the overall formation of new C–C or C–N single bonds, while producing water as the sole stoichiometric by-product .
- Results or Outcomes : The result of this process is the effective methylation of anilines with methanol to selectively give N-methylanilines . Mechanistic investigations suggest an active homogenous ruthenium complex and β-hydride elimination of methanol as the rate determining step .
Application 2: Intermediate for Chemical Synthesis
- Scientific Field : Organic Chemistry .
- Summary of the Application : DEMA is used as an intermediate for chemical synthesis . An intermediate is a substance produced during the middle steps of a chemical reaction between reactants and the desired end product. Intermediates are often used in the production of other chemicals.
Application 3: Intermediate for Chemical Synthesis
- Scientific Field : Organic Chemistry .
- Summary of the Application : DEMA is used as an intermediate for chemical synthesis . An intermediate is a substance produced during the middle steps of a chemical reaction between reactants and the desired end product. Intermediates are often used in the production of other chemicals.
Safety And Hazards
2,6-Diethyl-4-methylaniline is harmful if swallowed or in contact with skin . It causes skin and serious eye irritation . Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .
properties
IUPAC Name |
2,6-diethyl-4-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-4-9-6-8(3)7-10(5-2)11(9)12/h6-7H,4-5,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXUMNZGNCAOKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1N)CC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041375 | |
Record name | 2,6-Diethyl-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diethyl-4-methylaniline | |
CAS RN |
24544-08-9 | |
Record name | 2,6-Diethyl-4-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24544-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Diethyl-p-toluidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024544089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 24544-08-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203033 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Diethyl-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-diethyl-p-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.082 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DIETHYL-P-TOLUIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ07IWP71E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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